molecular formula C24H23N5O3S2 B3011644 2-((5-(4-(1-naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1203281-97-3

2-((5-(4-(1-naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3011644
CAS No.: 1203281-97-3
M. Wt: 493.6
InChI Key: CIWUGEUFDSDYJY-UHFFFAOYSA-N
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Description

2-((5-(4-(1-Naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperazine moiety bearing a 1-naphthoyl group and a thioether-linked acetamide chain terminated by a furan-2-ylmethyl group. This structure combines pharmacophores known for diverse biological activities, including antimicrobial and enzyme inhibitory effects . The synthesis of such derivatives typically involves nucleophilic substitution reactions between chloroacetamide intermediates and substituted piperazines under reflux with catalysts like potassium carbonate .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c30-21(25-15-18-7-4-14-32-18)16-33-24-27-26-23(34-24)29-12-10-28(11-13-29)22(31)20-9-3-6-17-5-1-2-8-19(17)20/h1-9,14H,10-13,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWUGEUFDSDYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(1-naphthoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to comprehensively review the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a complex arrangement that includes:

  • A piperazine ring connected to a naphthoyl group .
  • A thiadiazole moiety , which is known for its biological significance.
  • A furan ring linked via an acetamide group.

This unique combination of functional groups is hypothesized to contribute to the compound's biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial and antifungal properties. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The presence of the thiadiazole and naphthoyl groups are believed to enhance its cytotoxic effects.
  • CNS Activity : Given the piperazine structure, there is potential for neuropharmacological effects. Some derivatives have shown promise in modulating neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects.

Structure-Activity Relationship (SAR)

The SAR analysis is critical in understanding how modifications to the chemical structure influence biological activity. Key findings include:

ModificationBiological EffectReference
Replacement of naphthoyl with phenylDecreased cytotoxicity against cancer cells
Alteration of furan positionEnhanced antibacterial activity
Variation in thiadiazole substituentsImproved selectivity for target enzymes

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, suggesting that modifications can lead to enhanced potency (e.g., compound 10d showed IC50 = 18.4 µM) .
  • Antimicrobial Efficacy : Research comparing various derivatives indicated that compounds with increased lipophilicity showed higher antibacterial activity, with some achieving MIC values lower than conventional antibiotics .
  • Neuropharmacological Effects : A derivative was tested for its ability to modulate serotonin receptors, showing promising anxiolytic effects in animal models .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of compounds containing thiadiazole and piperazine may inhibit cancer cell proliferation. For instance, the piperazine component can enhance cytotoxicity against various cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis .
  • Antimicrobial Properties : The presence of the thiadiazole moiety has been linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, making this compound a candidate for further investigation in treating infections .
  • Neuropharmacological Effects : The naphthoyl group is known for its interaction with central nervous system (CNS) receptors. Compounds with similar scaffolds have been studied for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Key findings include:

  • Substituent Variations : Modifications on the piperazine ring and thiadiazole moiety can significantly affect biological activity. For example, altering the length or nature of side chains can enhance binding affinity to specific targets while reducing off-target effects .
  • Hydrophobic Interactions : The naphthoyl group contributes to hydrophobic interactions that are essential for receptor binding. Studies have shown that increasing hydrophobicity can improve the potency of compounds by facilitating better interaction with lipid membranes .

Potential Therapeutic Uses

Given its diverse biological activities, this compound may have several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a potential candidate for developing new anticancer agents.
  • Infectious Diseases : The antimicrobial properties suggest potential use in developing treatments for bacterial infections, especially those resistant to current antibiotics.
  • CNS Disorders : Its neuropharmacological effects may lead to applications in treating anxiety disorders or depression.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of thiadiazole derivatives similar to this compound on human breast cancer cells. Results indicated a significant reduction in cell viability and induced apoptosis through caspase activation pathways, showcasing the potential of thiadiazole-containing compounds in oncology .

Case Study 2: Antimicrobial Efficacy

Research on related piperazine-based compounds demonstrated effective inhibition of Gram-positive bacteria, including MRSA strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity against resistant pathogens .

Chemical Reactions Analysis

Reaction Mechanisms

The following mechanisms are relevant for the reactions involved in synthesizing this compound:

  • Nucleophilic Substitution : The piperazine nitrogen acts as a nucleophile, attacking electrophilic centers in acyl compounds to form stable amide bonds.

  • Cyclization Reactions : The formation of the thiadiazole ring generally proceeds through a series of nucleophilic attacks and subsequent cyclization steps, often facilitated by heat or catalysts.

Characterization and Analytical Techniques

Characterization of the synthesized compound and its intermediates can be performed using:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of specific functional groups.

  • Mass Spectrometry (MS) : Useful for determining molecular weights and confirming the structure based on fragmentation patterns.

  • Infrared Spectroscopy (IR) : Helps identify functional groups by analyzing characteristic absorption bands.

Biological Activity Studies

Research indicates that compounds containing thiadiazole rings exhibit significant biological activities, including antimicrobial and antifungal properties. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit various pathogens such as Candida albicans and Aspergillus niger .

Biological Activity Data

CompoundTarget OrganismMIC (µg/mL)
Thiadiazole derivativeC. albicans3.92–4.01
Thiadiazole derivativeA. niger4.01–4.23
Reference DrugCiprofloxacin25–50

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Compound Name / Substituents Piperazine Substituent Acetamide Substituent Molecular Weight Reported Activity References
Target Compound 1-Naphthoyl Furan-2-ylmethyl Not Reported Inferred antibacterial/antifungal
2-((5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide 2-Fluorobenzoyl Furan-2-ylmethyl Not Reported Structural analog; activity data pending
2-((5-(4-(Benzo[d]isoxazol-3-yl-acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide Benzo[d]isoxazol-3-yl-acetyl Furan-2-ylmethyl 498.6 Higher molecular weight; solubility challenges inferred
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide 4-Fluorophenyl 5-Ethyl-thiadiazole 365.4 Simplified structure; potential CNS activity
2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Cyclopropanecarbonyl 5-Methylisoxazol-3-yl 436.5 Enhanced lipophilicity

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via nucleophilic substitution and cyclocondensation reactions. A typical approach involves reacting a 1,3,4-thiadiazole precursor with a naphthoyl-piperazine derivative in glacial acetic acid under reflux, followed by coupling with furfurylamine via a thioether linkage. Key steps include monitoring reaction progress via TLC and purification through recrystallization (e.g., ethanol or acetonitrile) . Optimizing stoichiometry, solvent choice (e.g., DMF for solubility), and temperature (60–100°C) improves yields.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Structural characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regiochemistry.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Single-crystal X-ray diffraction to resolve stereochemical ambiguities and confirm bond angles . Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis (C, H, N, S within ±0.4% theoretical values).

Q. How are preliminary biological activities evaluated, and what assays are recommended?

In vitro assays include:

  • Antimicrobial activity : Broth microdilution (MIC against Staphylococcus aureus, E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition, using indomethacin as a positive control) .

Advanced Research Questions

Q. How can computational methods enhance synthesis design and reaction optimization?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading). ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 40–60% . For example, transition-state modeling of thiadiazole ring formation can guide solvent selection (e.g., acetic acid vs. THF) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Uniform inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) .
  • Structural revalidation : Re-analyze batches via XRD or 2D-NMR if bioactivity deviates .
  • Dose-response curves : Test a wide concentration range (0.1–100 µM) to confirm potency trends .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

SAR studies reveal:

  • Piperazine substitution : Replacing 1-naphthoyl with 4-fluorophenyl enhances COX-2 selectivity (≈5-fold) .
  • Thiadiazole-thioether linkage : Sulfur atoms improve membrane permeability, increasing antimicrobial potency .
  • Furan vs. thiophene : Furan derivatives exhibit better solubility but lower metabolic stability .

Q. What mechanistic insights can be gained from molecular docking and enzyme kinetics?

Docking (AutoDock Vina) identifies binding poses in targets like S. aureus dihydrofolate reductase. MD simulations (100 ns) assess complex stability. Enzyme kinetics (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition . For example, a Ki value <1 µM suggests strong binding to bacterial DNA gyrase .

Q. How are stability and degradation products managed during storage and handling?

  • Stability studies : Accelerated degradation (40°C/75% RH for 6 months) with HPLC tracking.
  • Light sensitivity : Store in amber vials; UV-vis spectroscopy detects photooxidation .
  • Impurity profiling : LC-MS identifies byproducts (e.g., hydrolyzed acetamide) .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting.
  • Advanced Tools : References to ICReDD’s computational frameworks and XRD ensure technical rigor.

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